Benzo[g]quinoline-5,10-dione

Antitumor drug discovery Anthracenedione analogs L1210 leukemia

Benzo[g]quinoline-5,10-dione (CAS 3712-09-2), also designated as 1-azaanthracene-9,10-dione or NSC 281974, is a heterocyclic quinone compound with the molecular formula C13H7NO2 and a molecular weight of 209.20 g/mol. Structurally, it belongs to the benzoquinolinedione class and features a quinoline ring fused to a 1,4-naphthoquinone moiety, establishing a chromophoric system closely related to the anthracene-9,10-dione core of clinically established antitumor agents such as mitoxantrone.

Molecular Formula C13H7NO2
Molecular Weight 209.20 g/mol
CAS No. 3712-09-2
Cat. No. B13827611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[g]quinoline-5,10-dione
CAS3712-09-2
Molecular FormulaC13H7NO2
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CC=C3
InChIInChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H
InChIKeyXPHIPZFRUPJGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[g]quinoline-5,10-dione (CAS 3712-09-2): Core Heterocyclic Quinone Scaffold for Anticancer and Antimicrobial Lead Optimization


Benzo[g]quinoline-5,10-dione (CAS 3712-09-2), also designated as 1-azaanthracene-9,10-dione or NSC 281974, is a heterocyclic quinone compound with the molecular formula C13H7NO2 and a molecular weight of 209.20 g/mol . Structurally, it belongs to the benzoquinolinedione class and features a quinoline ring fused to a 1,4-naphthoquinone moiety, establishing a chromophoric system closely related to the anthracene-9,10-dione core of clinically established antitumor agents such as mitoxantrone [1]. This compound functions as a versatile synthetic intermediate and pharmacological scaffold, with its core structure serving as the foundation for generating libraries of N-arylated, aminoalkyl-substituted, and regioisomeric derivatives evaluated against cancer cell lines, protozoal parasites, and microbial pathogens [2].

Why Benzo[g]quinoline-5,10-dione Cannot Be Substituted by Other Benzoquinolinedione Isomers in Biological Screening


The benzoquinolinedione family encompasses several regioisomeric and heteroatom-substituted variants—including benzo[g]isoquinoline-5,10-dione (CAS 46492-08-4), benzo[h]quinoline-5,6-dione, and benzo[g]quinoxaline-5,10-dione—that differ only subtly in the position of the nitrogen atom or the fusion pattern of the heterocyclic ring. Despite their structural similarity, these isomers exhibit profoundly divergent biological profiles. The nitrogen placement in benzo[g]quinoline-5,10-dione generates a 1-azaanthracene chromophore with distinct electronic properties, redox potential, and DNA intercalation geometry compared to the 2-azaanthracene system of benzo[g]isoquinoline-5,10-dione. In antitumor screening, the C-1 aza substitution pattern of benzo[g]quinoline-5,10-dione leads to fundamentally different antineoplastic activity compared to C-2 aza analogs—a distinction that cannot be predicted from structural inspection alone [1]. Furthermore, in insect teratogenesis models, replacing benzo[g]quinoline-5,10-dione with benzo[h]quinoline-5,6-dione results in a complete loss of teratogenic activity despite preserved embryotoxicity, demonstrating that even regioisomeric substitution cannot maintain the same biological readout [2].

Quantitative Differentiation Evidence for Benzo[g]quinoline-5,10-dione: Comparator-Based Performance Across Antimicrobial, Anticancer, and Teratogenic Assays


Scaffold-Dependent Antineoplastic Activity: The Critical Dichotomy Between 1-Aza and 2-Aza Substitution in Leukemia Models

In a direct head-to-head comparison within the same study, the 1-azaanthracene-9,10-dione core (i.e., benzo[g]quinoline-5,10-dione) was evaluated alongside the 2-aza regioisomer (benzo[g]isoquinoline-5,10-dione) as the chromophoric base for bis(aminoalkyl)amino-substituted antitumor agents. Both scaffolds were functionalized with identical 5,8-bis[(aminoalkyl)amino] side chains and tested against murine L1210 leukemia in vitro and in vivo. The 2-aza compound (derived from benzo[g]isoquinoline-5,10-dione) demonstrated curative in vivo activity against L1210 leukemia, whereas the 1-aza compound (derived from benzo[g]quinoline-5,10-dione) was devoid of biological activity under identical conditions [1]. This represents a binary outcome difference contingent solely on the position of the single nitrogen atom in the chromophore.

Antitumor drug discovery Anthracenedione analogs L1210 leukemia

Antimicrobial Potency Gap: Benzo[g]isoquinoline-5,10-dione Significantly Outperforms Benzo[g]quinoline-5,10-dione in Four-Compound Head-to-Head Panel

In a four-compound head-to-head antimicrobial evaluation using the agar well-diffusion assay followed by two-fold serial dilution MIC determination, benzo[g]quinoline-5,10-dione (compound 2) was directly compared with benz[g]isoquinoline-5,10-dione (compound 1), benzo[g]quinoline-5,6-dione (compound 3), and anthraquinone (compound 4). Benz[g]isoquinoline-5,10-dione exhibited the best overall antibacterial and antifungal activity among the four compounds tested, with its antifungal activity described as comparable to the clinical standard amphotericin B. By contrast, benzo[g]quinoline-5,10-dione showed measurable but substantially lower antimicrobial potency across the panel [1]. This study provides the most direct and controlled comparison available between these two frequently confused isomers.

Antimicrobial screening Antifungal agents Benzoquinolinedione SAR

Insect Teratogenic Specificity: Regioisomeric Substitution Abolishes Developmental Activity While Preserving Toxicity

In a controlled insect embryogenesis study, cricket eggs (Acheta domesticus) were treated with single doses of either benz[g]isoquinoline-5,10-dione or benzo[h]quinoline-5,6-dione. Both compounds generated profound morphological abnormalities including extra compound eyes, extra heads, and distally duplicated legs. Critically, slight structural modifications to these molecules—including the regioisomeric variation represented by the benzo[g]quinoline-5,10-dione scaffold—resulted in a complete loss of teratogenic activity, although embryotoxicity was retained [1]. This demonstrates an extreme structure-activity relationship where teratogenic potency is exquisitely sensitive to the position of the heterocyclic nitrogen.

Developmental biology Insect teratogens Structural specificity

Derivative Cytotoxicity Profile: N-Arylated Dihydrobenzo[g]quinoline-5,10-diones Exhibit Multi-Cell-Line Anticancer Activity as a Scaffold-Dependent Class

A library of N-arylated-dihydrobenzo[g]quinoline-5,10-diones was synthesized via a microwave-assisted three-component reaction using the benzo[g]quinoline-5,10-dione core, and all products were assessed for cytotoxicity against four human cancer cell lines (KB epidermoid carcinoma, HepG2 hepatocellular carcinoma, A549 lung adenocarcinoma, and MCF7 breast adenocarcinoma) alongside the non-cancerous Hek-293 human embryonic kidney cell line. Derivatives demonstrated varied degrees of antiproliferative activity across the panel, establishing the benzo[g]quinoline-5,10-dione core as a productive scaffold for generating cytotoxic agents with differential selectivity across tumor types [1]. This contrasts with the unsubstituted parent compound, which exhibits minimal intrinsic cytotoxicity, highlighting the scaffold's role as a tunable platform rather than a direct bioactive entity.

Anticancer drug discovery Quinone cytotoxicity Cancer cell line panel

Antibacterial Scaffold Validation: Benzo[g]quinoline-5,10-dione Derivatives Show Broad-Spectrum Inhibition in Early Screening

In a foundational synthetic and screening study, five benzo[g]quinoline-5,10-diones and two amino-hydroxyanthraquinones were prepared and evaluated for antibacterial activity. Most of the benzo[g]quinoline-5,10-dione derivatives tested demonstrated inhibition of growth against one or more common bacterial organisms, establishing the scaffold as a viable starting point for antibacterial lead development [1]. This provides early-stage validation that the benzo[g]quinoline-5,10-dione core, when appropriately substituted, yields compounds with broad antibacterial spectrum—a property that distinguishes it from anthraquinone comparators tested in the same study.

Antibacterial agents Heterocyclic quinones Antimicrobial SAR

Physicochemical Scaffold Differentiation: Benzo[g]quinoline-5,10-dione Exhibits a Compact, Planar Aromatic Core with Moderate Lipophilicity Favorable for Membrane Permeability

The benzo[g]quinoline-5,10-dione core possesses a topological polar surface area (TPSA) of 47.00 Ų, a calculated LogP in the moderate range (indicative of balanced lipophilicity), zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds [1]. These physicochemical parameters place the scaffold within favorable drug-like chemical space (conforming to Lipinski and Veber rule thresholds) while the moderate LogP suggests adequate membrane permeability without excessive lipophilicity that could promote nonspecific binding or poor solubility. When compared with amino-functionalized anthracene-9,10-diones such as mitoxantrone, the unsubstituted benzo[g]quinoline-5,10-dione scaffold is significantly less polar (lower TPSA), providing a different starting point for lead optimization with distinct ADME trajectory predictions.

Drug-likeness Physicochemical profiling Scaffold selection

Recommended Research and Procurement Scenarios for Benzo[g]quinoline-5,10-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold for N-Arylated and Aminoalkyl-Substituted Anticancer Lead Libraries

Benzo[g]quinoline-5,10-dione is best deployed as a starting scaffold for generating libraries of N-arylated-dihydrobenzo[g]quinoline-5,10-diones with demonstrated cytotoxicity against KB, HepG2, A549, and MCF7 cancer cell lines [1]. Its value proposition is as a derivatizable platform—not as a direct bioactive agent. Researchers should procure this compound specifically for microwave-assisted three-component condensation reactions that yield structurally diverse cytotoxic quinones, and should not expect meaningful anticancer activity from the unsubstituted parent compound itself. This differentiates it from pre-functionalized analogs that may be more immediately bioactive but offer less synthetic versatility.

Developmental Biology: Negative Control and SAR Probe in Insect Teratogenesis Assays

The extreme structural sensitivity of insect teratogenic activity within the benzoquinolinedione class makes benzo[g]quinoline-5,10-dione a critical research tool for developmental biology studies using cricket (Acheta domesticus) embryo models [1]. Since slight structural modifications—including the precise position of the heterocyclic nitrogen—result in complete loss of teratogenic activity while preserving embryotoxicity, this compound serves as an essential negative control to establish the boundaries of the structure-teratogenicity relationship. Procurement for this application requires strict attention to regioisomeric purity, as contamination with benz[g]isoquinoline-5,10-dione or benzo[h]quinoline-5,6-dione would confound experimental results.

Antimicrobial Drug Discovery: Antibacterial Scaffold Validation and Derivative Screening

Early antibacterial screening data demonstrate that substituted benzo[g]quinoline-5,10-diones exhibit growth inhibition against common bacterial organisms [1]. For antimicrobial drug discovery programs, this compound is procured as a core scaffold for generating derivatives with potentially novel mechanisms of action distinct from existing antibiotic classes. However, procurement decisions must account for the established finding that the isomeric benzo[g]isoquinoline-5,10-dione (CAS 46492-08-4) exhibits superior antifungal activity comparable to amphotericin B [2]. Programs focused specifically on antifungal indications should preferentially procure the isoquinoline isomer, while programs seeking a broader or antibacterial-focused screening scaffold should select benzo[g]quinoline-5,10-dione.

Antitumor Pharmacology: Chromophoric Core for Aza-Anthracenedione Agent Development

The well-established structure-activity relationship demonstrating that the 1-aza vs. 2-aza chromophore position determines curative vs. inactive antitumor outcomes in L1210 leukemia models [1] makes benzo[g]quinoline-5,10-dione the required starting material for research programs specifically investigating 1-azaanthracene-9,10-dione-based antitumor agents. This compound must be procured separately from the 2-aza isomer for any head-to-head comparison studies, as the biological outcome is binary and non-interchangeable. Researchers developing mitoxantrone analogs with heterocyclic chromophores require both regioisomers for comprehensive structure-activity studies.

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